molecular formula C28H34N2O6S B1492328 Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH CAS No. 183958-93-2

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B1492328
CAS No.: 183958-93-2
M. Wt: 526.6 g/mol
InChI Key: JQVUPZNTELGQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH is a useful research compound. Its molecular formula is C28H34N2O6S and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s action can influence the structure and function of the resulting peptides, affecting downstream effects such as protein folding, stability, and activity .

Pharmacokinetics

The compound’s stability, solubility, and reactivity can impact its effectiveness in peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the peptides it helps synthesize . The compound’s use can lead to the creation of peptides with specific structures and functions, which can have various biological effects depending on the sequence of amino acids in the peptide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, the choice of solvents can also impact the synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a protective group for the amino terminus, while the tBu (tert-butyl) group protects the side chains of serine and cysteine residues . These protective groups are essential for preventing unwanted side reactions during peptide synthesis. The compound also interacts with solid polymeric supports, facilitating the stepwise addition of amino acids to form the desired peptide sequence .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable peptide bonds makes it valuable in studying protein-protein interactions and cellular signaling mechanisms . Additionally, its use in drug delivery systems can impact cellular uptake and distribution of therapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group enhances the compound’s hydrophobicity and aromaticity, promoting self-assembly and interaction with other hydrophobic molecules . This property is particularly useful in the design of bio-inspired materials and drug delivery systems. The compound can also inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but prolonged exposure to light or moisture can lead to degradation . Long-term studies have shown that the compound maintains its activity and functionality in both in vitro and in vivo experiments, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important considerations in the design of experiments and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for peptide synthesis . The compound’s protective groups are cleaved by specific enzymes, allowing the release of the active peptide . This process is crucial for the controlled synthesis and modification of peptides in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, enhancing its effectiveness in biochemical applications . The compound’s hydrophobicity also plays a role in its distribution, promoting its association with lipid membranes and other hydrophobic structures .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVUPZNTELGQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Reactant of Route 4
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Reactant of Route 6
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.